molecular formula C18H19N5O3 B12181887 3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide

3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B12181887
M. Wt: 353.4 g/mol
InChI Key: CWSZZRMLZAONGY-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of methoxy groups and a tetrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form an intermediate compound.

    Introduction of the tetrazole ring: The intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.

    Final coupling reaction: The final step involves coupling the intermediate with 4-methoxyphenylpropanamide under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the tetrazole ring and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)propanamide: Lacks the tetrazole ring, resulting in different chemical properties and biological activities.

    N-(4-methoxyphenyl)tetrazole: Lacks the propanamide group, leading to variations in its reactivity and applications.

Uniqueness

3-(4-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to the combination of the methoxy groups and the tetrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C18H19N5O3/c1-25-15-7-3-13(4-8-15)5-10-18(24)20-14-6-9-17(26-2)16(11-14)23-12-19-21-22-23/h3-4,6-9,11-12H,5,10H2,1-2H3,(H,20,24)

InChI Key

CWSZZRMLZAONGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3

Origin of Product

United States

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